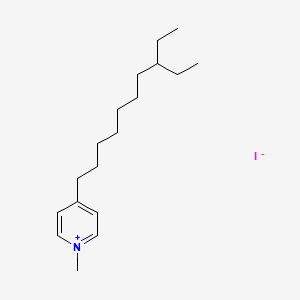
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with a pyridinium core. This compound is characterized by the presence of an ethyldecyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position. The iodide ion serves as the counterion. Quaternary ammonium salts like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(8-ethyldecyl)pyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
4-(8-ethyldecyl)pyridine+methyl iodide→4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products
Nucleophilic Substitution: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium N-oxide.
Reduction: Formation of 4-(8-Ethyldecyl)-1-methyl-1,2-dihydropyridine.
Wissenschaftliche Forschungsanwendungen
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Medicine: Explored for its potential use as an antiseptic agent in wound care and as a disinfectant.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. The pyridinium core interacts with the negatively charged components of the cell membrane, while the ethyldecyl group enhances its hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium iodide
Uniqueness
Compared to other quaternary ammonium salts, 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide exhibits unique properties due to its specific structural features. The presence of the ethyldecyl group enhances its hydrophobic interactions, making it more effective in disrupting lipid bilayers. Additionally, the pyridinium core provides a stable and versatile platform for further chemical modifications, allowing for the development of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
121157-84-4 |
|---|---|
Molekularformel |
C18H32IN |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
4-(8-ethyldecyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-4-17(5-2)11-9-7-6-8-10-12-18-13-15-19(3)16-14-18;/h13-17H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CEARTQBGYPXTMY-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CC)CCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















